

"physical properties of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate"

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Compound of Interest

Compound Name: Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

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An In-Depth Technical Guide to the Physicochemical Characterization of **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**

Abstract

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS No. 60640-71-3) is a heterocyclic compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. A thorough understanding of its fundamental physical and chemical properties is a prerequisite for any meaningful investigation into its potential applications, particularly in drug discovery and development. These properties govern critical aspects of a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the systematic characterization of this molecule, detailing not just the methods for data acquisition but also the scientific rationale behind each experimental choice. We present field-proven, step-by-step protocols for confirming structural identity and purity, determining key physicochemical parameters such as melting point, aqueous solubility, and pKa, and establishing a complete data profile essential for advancing research and development efforts.

Introduction: The Imperative of Foundational Characterization

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is predicated on a deep understanding of its molecular characteristics. **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**, with its molecular formula $C_{11}H_9NO_4$ and molecular weight of approximately 219.2 g/mol, presents a structure with functional groups that are pivotal to its behavior in biological systems: a phenolic hydroxyl group, an aromatic ring, and a methyl ester.^{[1][2]}

The accurate determination of its physical properties is not a trivial data-collection exercise; it is the foundational step that informs everything from formulation development to the interpretation of bioactivity data. Properties such as solubility directly influence bioavailability, while the pKa dictates the molecule's charge state at physiological pH, which in turn affects its ability to cross biological membranes and interact with protein targets.^{[3][4]} This document serves as a self-validating guide to elucidating these critical parameters with scientific rigor.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate	N/A
CAS Number	60640-71-3	^[1]
Molecular Formula	$C_{11}H_9NO_4$	^{[1][2]}
Molecular Weight	219.19 g/mol	^{[1][2]}

Structural Integrity and Purity Assessment

Before any physical property can be measured with confidence, the identity and purity of the compound must be unequivocally confirmed. This ensures that the data generated is attributable to the molecule of interest and not to impurities or degradation products.

Rationale for Orthogonal Purity Analysis

We employ two orthogonal analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The term "orthogonal" refers

to the fact that these methods characterize the molecule based on different physical principles (mass-to-charge ratio vs. nuclear spin). This approach provides a more robust and trustworthy assessment of purity than a single method alone. LC-MS is highly sensitive for detecting trace-level impurities, while NMR provides definitive structural confirmation.^{[5][6][7]}

Experimental Protocol: LC-MS for Molecular Weight Confirmation and Purity

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in modern chemistry for the analysis of small molecules.^{[6][8][9]}

Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock to a final concentration of ~10 µg/mL using the initial mobile phase composition.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
 - **Gradient:** Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
 - **Flow Rate:** 0.4 mL/min.
 - **Injection Volume:** 2 µL.
- **Mass Spectrometry Conditions:**
 - **Ionization Source:** Electrospray Ionization (ESI), positive mode. ESI is chosen for its efficiency in ionizing polar molecules like the target compound.^[5]
 - **Scan Range:** m/z 100-500.

- Data Analysis: Look for the protonated molecular ion $[M+H]^+$ at $m/z \approx 220.2$. The purity is estimated by integrating the area of the main peak relative to the total ion chromatogram (TIC) area.

Experimental Protocol: ^1H and ^{13}C NMR for Structural Verification

NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure.^[7]

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO- d_6 or CDCl_3 . DMSO- d_6 is often preferred as it will solubilize the polar compound and allow for the observation of the exchangeable phenolic -OH proton.
- Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum. Expected signals would include: a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the hydroxyphenyl ring, a signal for the isoxazole proton, and a broad singlet for the phenolic hydroxyl proton (its chemical shift will be concentration-dependent in DMSO- d_6).^{[7][10][11]}
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the ester carbonyl, the isoxazole ring carbons, the aromatic carbons, and the methyl ester carbon.^{[7][10]}
- Data Analysis: Confirm that the observed chemical shifts, integration values (for ^1H), and number of signals match the expected structure of **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**.

Determination of Core Physicochemical Properties

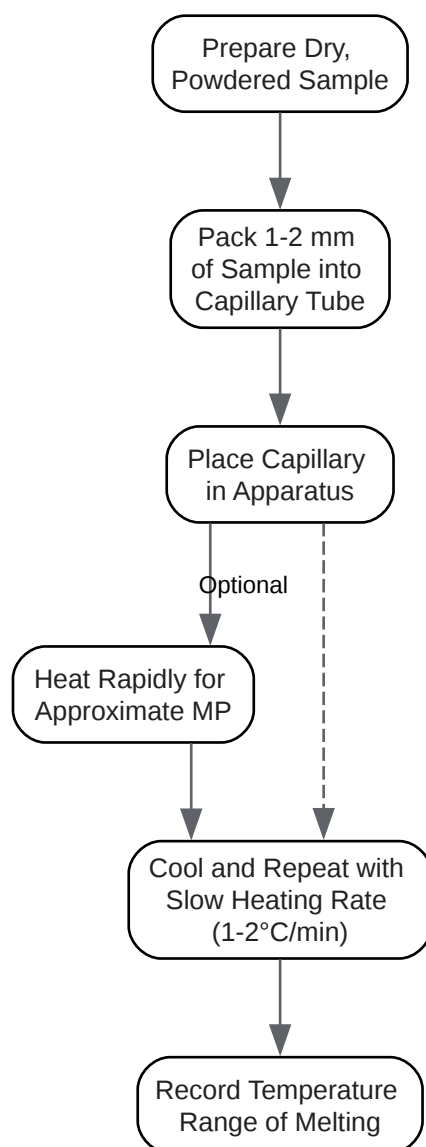
With the compound's identity and purity established, the following key physical properties can be accurately determined.

Physical State and Melting Point

The melting point is a fundamental physical property that provides a strong indication of a crystalline solid's purity.^[12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.^[12] While one supplier lists the compound as a liquid, many similar isoxazoles are crystalline solids.^{[1][13][14]} Therefore, an experimental determination is essential.

Experimental Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Ensure the sample is completely dry. If it is a solid, finely powder a small amount.^[12]
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 1-2 mm.^[15]
- **Apparatus Setup:** Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).^[12]
- **Measurement:**
 - **Rapid Scan (Optional):** Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.
 - **Accurate Determination:** Heat the apparatus again, but slow the rate of heating to 1-2°C per minute as you approach the approximate melting point.^[12]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample has liquefied (T_2). The melting point is reported as the range $T_1 - T_2$.



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Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter for any compound intended for biological study, as it is a primary determinant of oral bioavailability.[16] It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.

- **Thermodynamic Solubility:** The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent. It is a time-intensive but

highly accurate "gold standard" measurement.[\[16\]](#)[\[17\]](#)

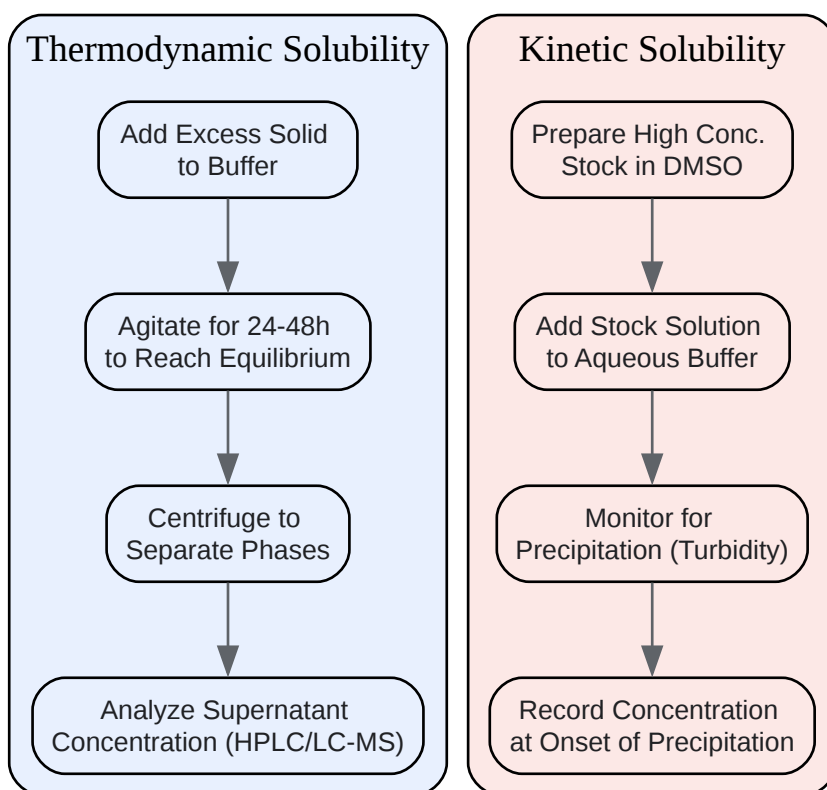
- **Kinetic Solubility:** A high-throughput measure of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is an invaluable tool for early-stage screening to flag potential solubility liabilities.[\[16\]](#)[\[18\]](#)

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

- **Preparation:** Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[19\]](#)
- **Phase Separation:** Centrifuge the suspension at high speed to pellet the undissolved solid.
- **Sample Analysis:** Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

- **Preparation:** Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
- **Assay Setup:** In a 96-well plate, add the desired aqueous buffer.
- **Titration:** Gradually add small aliquots of the DMSO stock solution to the buffer with continuous mixing.
- **Detection:** Monitor the solution for the first sign of precipitation (turbidity) using a plate reader that can detect light scattering. The concentration at which precipitation is observed is the kinetic solubility.[\[18\]](#)



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Caption: Comparison of Thermodynamic vs. Kinetic Solubility Workflows.

Acidity Constant (pKa)

The pKa value quantifies the acidity of an ionizable group. For **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**, the phenolic hydroxyl group is the most significant acidic proton. Its pKa will determine the ratio of the neutral (protonated) to the anionic (deprotonated) form at a given pH. This is vital, as the charge state of a molecule profoundly impacts its solubility, lipophilicity, and ability to interact with biological targets.^[3]

Experimental Protocol: Potentiometric Titration

- **Solution Preparation:** Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.^[20]

- Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
[20]
- Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring, make the solution acidic (e.g., to pH 2) with a standardized HCl solution.
- Data Collection: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[20]
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is deprotonated.

Summary Data Table

The following table should be used to consolidate all experimentally determined data for this compound, providing a comprehensive physicochemical profile.

Table 2: Consolidated Physicochemical Properties Profile

Parameter	Method	Result	Notes
Molecular Weight	LC-MS (ESI+)	Expected [M+H] ⁺ : ~220.2	Confirm with high-resolution MS for exact mass.
Purity	LC-MS (UV/TIC)	>95%	Purity standard for most discovery applications.
Structure Confirmed	¹ H & ¹³ C NMR	Yes / No	All signals consistent with proposed structure.
Physical State	Visual Inspection	Solid / Liquid / Oil	At room temperature (20-25°C).
Melting Point	Capillary Method	e.g., 150-152 °C	A narrow range indicates high purity.
Thermodynamic Solubility	Shake-Flask	(µg/mL or µM)	Specify buffer (e.g., PBS pH 7.4) and temperature.
Kinetic Solubility	Turbidimetric	(µg/mL or µM)	Specify buffer (e.g., PBS pH 7.4) and temperature.
pKa (Phenolic -OH)	Potentiometric Titration	(pKa value)	Determines charge state at physiological pH.

Conclusion

The systematic application of the protocols detailed in this guide enables a robust and reliable characterization of the core physical properties of **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**. This foundational dataset is not merely descriptive but predictive, offering critical insights into the compound's likely behavior in complex biological environments. By establishing a validated physicochemical profile encompassing identity, purity, melting point, solubility, and pKa, researchers and drug development professionals can make more informed

decisions, design more effective experiments, and ultimately accelerate the evaluation of this compound's therapeutic potential.

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